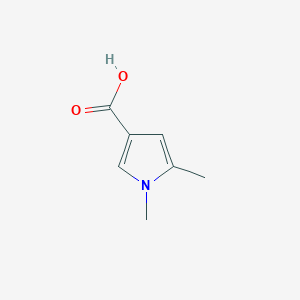
3-(Difluoromethoxy)naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)naphthalene-2-carboxylic acid is a chemical compound with the formula C12H8F2O3 . It has a molecular weight of 238.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a system of two fused benzene rings, with a carboxylic acid group and a difluoromethoxy group attached .It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Wissenschaftliche Forschungsanwendungen
Chromatographic Detection
The application of related naphthalene carboxylic acids in chromatography, specifically liquid chromatography, has been explored. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, derived from 2,3-naphthalenedi-carboxylic anhydride, has been used as a labeling agent for the determination of carboxylic acids in mouse brain via high-performance liquid chromatography. This reagent offers high sensitivity with detection limits of 100 fmol for ultraviolet detection and 4 fmol for fluorescent detection (Yasaka et al., 1990).
Synthesis of Pharmaceutical Intermediates
Naphthalene carboxylic acids are used as intermediates in the synthesis of pharmaceutical compounds. For example, 3-Cyano-1-naphthalenecarboxylic acid, a related compound, has been synthesized as an intermediate for tachykinin receptor antagonists. Innovative routes have been developed for its synthesis, improving the process in terms of yield and operational ease (Ashworth et al., 2003).
Inhibition Studies in Medicinal Chemistry
Compounds like 6-Substituted 3,4-Dihydro-naphthalene-2-carboxylic Acids have been synthesized and evaluated for their inhibitory activity against 5α reductase, an enzyme target in the treatment of conditions like benign prostatic hyperplasia and male pattern baldness (Baston et al., 2002).
Photochromic and Fluorescent Properties
Naphthalene diimides, including those with carboxylic acid groups, exhibit significant photochromic and fluorescent properties. These characteristics make them suitable for use in photonic applications. For instance, the study of naphthalene diimide-based coordination polymers showed varying photosensitive properties depending on their structural composition (Liu et al., 2020).
Environmental Applications
The role of naphthalene carboxylic acids in environmental sciences, particularly in biodegradation pathways of polycyclic aromatic hydrocarbons, is significant. Studies show that carboxylation of naphthalene is an initial step in its anaerobic metabolism (Zhang & Young, 2004).
Safety and Hazards
The safety information for 3-(Difluoromethoxy)naphthalene-2-carboxylic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-10-6-8-4-2-1-3-7(8)5-9(10)11(15)16/h1-6,12H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOINMMLARRYIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trans-7'-oxo-spiro[cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine]-4-carboxylic acid](/img/structure/B1358744.png)





![4-Chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B1358755.png)



